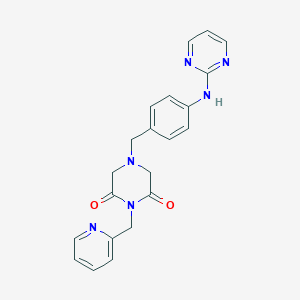
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-, also known as PDPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the benzodiazepine receptor antagonist flumazenil and has been shown to have a high affinity for the GABA(A) receptor.
Scientific Research Applications
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a GABA(A) receptor antagonist. 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a high affinity for the GABA(A) receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
Mechanism Of Action
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- acts as a competitive antagonist at the GABA(A) receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in a decrease in the inhibitory tone of the nervous system and an increase in neuronal excitability.
Biochemical And Physiological Effects
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and to decrease the release of serotonin in the hippocampus. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its high affinity for the GABA(A) receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the main limitations of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for research on 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-. One area of research is the development of new derivatives of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- with improved solubility and pharmacokinetic properties. Another area of research is the use of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- in the study of neurological and psychiatric disorders such as anxiety, depression, and epilepsy. Finally, 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- may have potential applications in the development of new drugs for the treatment of these disorders.
Synthesis Methods
The synthesis of 2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- involves the reaction of 2,6-piperazinedione with 2-pyridylmethylamine and 4-(2-chloroethyl)phenylamine. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethylacetamide. The resulting product is then purified using column chromatography.
properties
CAS RN |
102233-14-7 |
|---|---|
Product Name |
2,6-Piperazinedione, 1-(2-pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)- |
Molecular Formula |
C21H20N6O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C21H20N6O2/c28-19-14-26(15-20(29)27(19)13-18-4-1-2-9-22-18)12-16-5-7-17(8-6-16)25-21-23-10-3-11-24-21/h1-11H,12-15H2,(H,23,24,25) |
InChI Key |
INHMRSKZMDRVQU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
Canonical SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=CC=CC=N4 |
Other CAS RN |
102233-14-7 |
synonyms |
1-(2-Pyridylmethyl)-4-(p-(2-pyrimidinylamino)benzyl)-2,6-piperazinedio ne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
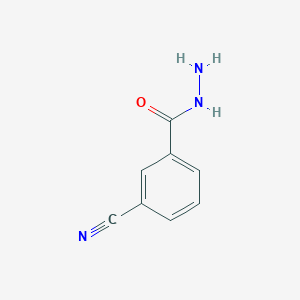
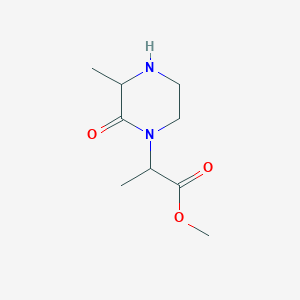

![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
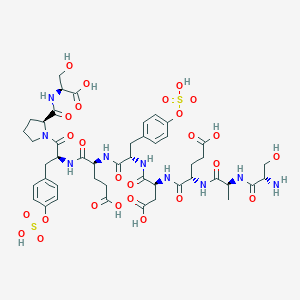
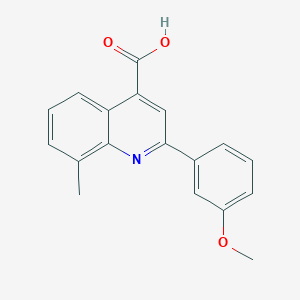
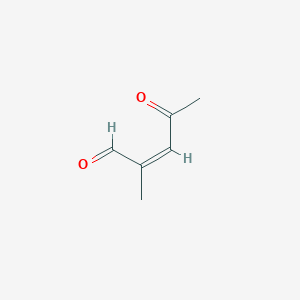
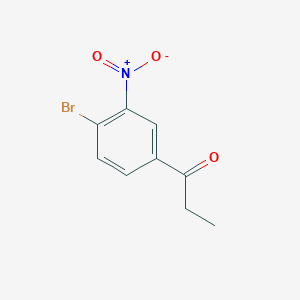
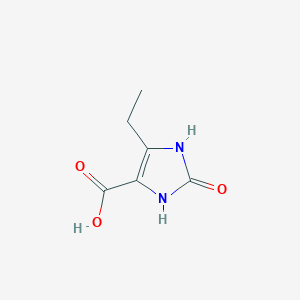
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
